molecular formula C11H7IN4O7 B8093622 4-Iodopyridine;2,4,6-trinitrophenol

4-Iodopyridine;2,4,6-trinitrophenol

Cat. No.: B8093622
M. Wt: 434.10 g/mol
InChI Key: LURDFJXSVNDBCX-UHFFFAOYSA-N
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Description

Contextualization within Supramolecular Chemistry and Crystal Engineering Disciplines

The study of the 4-iodopyridine (B57791) and 2,4,6-trinitrophenol system is firmly rooted in the fields of supramolecular chemistry and crystal engineering. Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds, while crystal engineering is the design and synthesis of functional solid-state structures. eurjchem.com A key objective in crystal engineering is to understand and control the self-assembly of molecules to form crystalline solids with desired properties. eurjchem.com The formation of a co-crystal or a salt between 4-iodopyridine and picric acid is governed by a hierarchy of intermolecular interactions, including hydrogen bonds and potentially halogen bonds, which are central to the predictive power of crystal engineering.

Significance of Pyridine-Picric Acid Systems in Fundamental Chemical Research

Pyridine-picric acid systems are classic examples of charge-transfer complexes and have been extensively studied to understand the fundamental principles of molecular recognition and self-assembly. Picric acid, with its electron-withdrawing nitro groups, is a potent electron acceptor and a strong proton donor. researchgate.net Pyridine (B92270) and its derivatives, on the other hand, are well-known organic bases. The interaction between these two components often leads to the formation of a salt through proton transfer from the phenolic hydroxyl group of picric acid to the nitrogen atom of the pyridine ring. nih.govnih.gov These systems serve as excellent models for studying the formation of robust hydrogen-bonding networks and the influence of substituents on the resulting crystal packing. The study of such complexes has also been relevant in the development of materials with interesting optical properties.

Overview of Acid-Base Interactions and Their Role in Multicomponent Crystal Formation

The formation of multicomponent crystals from acidic and basic constituents is primarily driven by acid-base interactions. A crucial factor in determining whether the resulting solid is a co-crystal (where the components are neutral) or a salt (where proton transfer has occurred) is the difference in the pKa values of the acidic and basic components (ΔpKa = [pKa(base) - pKa(acid)]). While not an absolute rule, a ΔpKa greater than 3-4 typically favors salt formation, whereas a ΔpKa less than 0-1 suggests a co-crystal is more likely. The intermediate range can result in either a salt or a co-crystal, a phenomenon known as the salt-co-crystal continuum.

In the case of pyridine derivatives and picric acid, the significant acidity of picric acid (pKa ≈ 0.3) and the basicity of the pyridine nitrogen (pKa of pyridine is 5.23) lead to a large ΔpKa, strongly favoring proton transfer and the formation of a pyridinium (B92312) picrate (B76445) salt. nih.gov These ionic interactions are then complemented by a network of hydrogen bonds, which play a critical role in stabilizing the crystal lattice.

Detailed Research Findings

A detailed study of 4-aminopyridinium (B8673708) picrate, formed by the reaction of 4-aminopyridine (B3432731) and picric acid, confirms the formation of a salt, designated as (4-AP)+·(PA)−. Single crystals of this compound were successfully grown using a slow evaporation technique from a methanol-acetone solution.

Crystal Structure Analysis of 4-Aminopyridinium Picrate

The crystallographic analysis of 4-aminopyridinium picrate reveals that it crystallizes in the monoclinic system with the space group P21/c. The asymmetric unit contains one 4-aminopyridinium cation and one picrate anion. researchgate.net

The key structural feature is the proton transfer from the phenolic oxygen of picric acid to the pyridine ring nitrogen, forming a 4-aminopyridinium cation and a picrate anion. This is evidenced by the bond lengths within the picrate anion and the geometry around the pyridine nitrogen. researchgate.net The crystal structure is stabilized by an extensive three-dimensional network of N-H···O and C-H···O hydrogen bonds. researchgate.net The nitro groups of the picrate anion are twisted relative to the benzene (B151609) ring, which facilitates these intermolecular interactions. researchgate.net

The detailed crystallographic data for 4-aminopyridinium picrate is presented in the table below, which serves as a predictive model for the 4-iodopyridine analogue.

Interactive Table: Crystallographic Data for 4-Aminopyridinium Picrate

ParameterValue
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.513
b (Å) 11.33
c (Å) 14.33
α (°) 90
β (°) 104.15
γ (°) 90
Volume (ų) 1340
Z 4

Spectroscopic and Thermal Analysis

Spectroscopic analysis, such as FT-IR and UV-Vis, are crucial for characterizing these multicomponent systems. In studies of pyridine-picrate complexes, FT-IR spectra typically show the disappearance of the broad O-H stretching band of picric acid and the appearance of N-H stretching bands, confirming proton transfer. nih.gov UV-Vis spectroscopy can provide information about the electronic transitions and the formation of charge-transfer bands.

Thermal analysis, such as thermogravimetric analysis (TGA), is used to determine the thermal stability of the resulting salt. For instance, the thermal analysis of 2-(pyridine-2-ylthio)pyridine-1-ium picrate showed a single-stage decomposition, indicating the purity and good crystallinity of the salt. researchgate.net

Properties

IUPAC Name

4-iodopyridine;2,4,6-trinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C5H4IN/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-5-1-3-7-4-2-5/h1-2,10H;1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURDFJXSVNDBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1I.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Formation of the 4 Iodopyridine; 2,4,6 Trinitrophenol Chemical Compound

Solution-Based Crystallization Techniques

Solution-based methods are the most traditional and widely utilized approaches for growing high-quality single crystals suitable for structural analysis. nih.gov These techniques rely on the principle of creating a supersaturated solution from which the desired compound crystallizes as its solubility limit is exceeded. The choice of solvent is critical, as it must dissolve both starting materials, ideally in a congruent manner, without participating in the final structure unless a solvate is desired. nih.gov

Slow Evaporation Methods

Slow evaporation is a cornerstone technique for obtaining high-quality single crystals. The process involves dissolving stoichiometric amounts of the constituent molecules in a suitable solvent or solvent mixture. For the synthesis of pyridine-picrate systems, polar solvents are commonly employed.

The general procedure involves:

Dissolving equimolar quantities of 4-iodopyridine (B57791) and 2,4,6-trinitrophenol in a solvent such as methanol (B129727), ethanol (B145695), or a methanol-acetone mixture. nih.gov

The solution is typically stirred at room temperature to ensure complete dissolution and mixing of the components.

The resulting clear solution is then loosely covered, often with perforated parafilm, to allow the solvent to evaporate slowly and controllably over a period of several days to weeks.

As the solvent volume decreases, the solution becomes supersaturated, promoting the nucleation and subsequent growth of crystals. This method is favored for producing crystals of sufficient size and quality for single-crystal X-ray diffraction. For example, the synthesis of the related compound 4-aminopyridinium (B8673708) picrate (B76445) successfully yielded single crystals using a methanol-acetone (1:1, v/v) solvent system through slow evaporation. nih.gov Similarly, bis(acridine)–2,4-dihydroxybenzaldehyde cocrystals were obtained from a methanol/dichloromethane mixture. nih.gov

Cooling Crystallization Approaches

This method leverages the temperature dependence of solubility. A solution is prepared, often at an elevated temperature to increase the amount of dissolved solute, and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

A typical procedure would be:

Dissolving the starting materials (4-iodopyridine and 2,4,6-trinitrophenol) in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60 °C).

Once fully dissolved, the solution is subjected to a controlled cooling ramp, either by switching off the heat source and allowing it to cool to ambient temperature or by using a programmable thermostat for precise control.

This technique can be faster than slow evaporation and is particularly useful for compounds that exhibit a significant change in solubility with temperature.

Precipitation Strategies

Precipitation, or reaction crystallization, is an effective method, especially when the resulting product has a much lower solubility than the starting materials. nih.gov This technique can be nearly instantaneous and often produces microcrystalline powders rather than large single crystals.

Key aspects of this strategy include:

Preparing separate solutions of 4-iodopyridine and 2,4,6-trinitrophenol in two different, miscible solvents.

Mixing the two solutions. The formation of the 4-Iodopyridine; 2,4,6-trinitrophenol salt occurs rapidly, precipitating out of the solution due to its low solubility in the final solvent mixture.

Method Typical Solvents Procedure Summary Outcome
Slow Evaporation Methanol, Ethanol, Acetone, Methanol/AcetoneEquimolar components are dissolved, and the solvent is evaporated slowly at a constant temperature.High-quality single crystals.
Cooling Crystallization Acetone, EthanolComponents are dissolved at an elevated temperature, followed by slow cooling to induce crystallization.Crystalline solid, single crystals possible.
Precipitation Miscible solvent/antisolvent pairsSolutions of components are mixed, or an antisolvent is added, causing rapid product formation.Microcrystalline powder.

Solid-State Preparation Methods

Solid-state, or mechanochemical, methods offer a greener alternative to solution-based techniques by minimizing or eliminating the use of bulk solvents. nih.gov These methods involve the direct grinding of the solid reactants, with the mechanical energy input driving the formation of the new crystalline phase.

Neat Grinding Techniques

Neat grinding involves the grinding of the two solid starting materials together in the absence of any liquid. The process can be performed manually using a mortar and pestle or with higher energy and more reproducible results using a mechanical ball mill or a vibratory shaker. nih.gov

The procedure is straightforward:

Stoichiometric amounts of solid 4-iodopyridine and solid 2,4,6-trinitrophenol are combined.

The mixture is ground for a specific duration, typically ranging from 15 to 60 minutes.

The energy supplied through grinding facilitates molecular diffusion at the particle interfaces, allowing the proton transfer and molecular recognition events necessary for the formation of the new salt to occur. nih.gov This method is rapid, solvent-free, and useful for screening potential cocrystal systems.

Solvent-Assisted Grinding (Liquid-Assisted Grinding)

Solvent-assisted grinding, also known as liquid-assisted grinding (LAG), is a variation of neat grinding where a very small, catalytic amount of a liquid is added to the solid reactants before or during grinding. nih.gov The liquid phase can act as a lubricant and enhance molecular mobility, often leading to faster reaction times and more crystalline products compared to neat grinding.

The process is similar to neat grinding:

The solid reactants are combined in a grinding vessel.

A few drops of a carefully selected solvent (e.g., methanol, ethanol, acetonitrile, or water) are added.

The mixture is then ground.

The choice of the liquid can be critical, as it can influence which polymorphic form of the product is obtained. This method combines the efficiency of grinding with the kinetic benefits of a liquid phase, making it a powerful tool in solid-state synthesis.

Method Additives Procedure Summary Key Advantage
Neat Grinding NoneSolid components are ground together using a mortar/pestle or ball mill.Solvent-free, rapid screening.
Solvent-Assisted Grinding Catalytic amount of liquidSolid components are ground with a few drops of a selected solvent.Faster kinetics and higher crystallinity than neat grinding.

Influence of Solvent Systems on Compound Formation and Morphology

The choice of solvent is a critical parameter in the synthesis of the 4-iodopyridine; 2,4,6-trinitrophenol compound, as it directly affects the solubility of the reactants, the rate of crystallization, and the final morphology of the crystals. The polarity, hydrogen bonding capability, and volatility of the solvent all play significant roles.

The solvent evaporation technique is a common method for growing single crystals suitable for X-ray diffraction studies. nih.gov In this method, stoichiometric amounts of 4-iodopyridine and 2,4,6-trinitrophenol are dissolved in a suitable solvent, which is then allowed to evaporate slowly. The choice of solvent can lead to different crystal habits and, in some cases, different polymorphic forms. For instance, the use of polar protic solvents like ethanol or methanol can facilitate proton transfer and the formation of the pyridinium (B92312) picrate salt due to their ability to stabilize charged species. In contrast, non-polar or less polar aprotic solvents might favor the formation of a co-crystal where the interaction is primarily through hydrogen bonding rather than full proton transfer.

The influence of different solvents on the morphology of organic crystals is a well-documented phenomenon. For example, in the crystallization of other pyridine (B92270) derivatives, the use of different alcohols has been shown to alter the crystal shape from needles to plates. This is attributed to the differential adsorption of solvent molecules onto specific crystal faces, which can inhibit or promote growth in certain directions.

A systematic study of different solvent systems for the 4-iodopyridine; 2,4,6-trinitrophenol compound could involve the use of solvents with varying properties, as detailed in the table below.

Table 1: Potential Solvent Systems and Their Expected Influence on Crystal Morphology

Solvent Polarity Hydrogen Bonding Expected Influence on Morphology
Ethanol Polar Protic Donor & Acceptor May promote the growth of well-defined, block-like crystals of the salt form.
Acetonitrile Polar Aprotic Acceptor Could lead to the formation of needle-like or prismatic crystals.
Toluene Non-polar None May favor the formation of co-crystals with a plate-like or irregular habit.
Chloroform Slightly Polar Donor Can influence crystal packing through weak C-H···O interactions, potentially leading to different morphologies.

Control of Stoichiometry in Co-crystal/Salt Formation

The stoichiometry of the resulting compound, whether it is a 1:1 or another ratio of 4-iodopyridine to 2,4,6-trinitrophenol, is a crucial aspect of the synthesis. Generally, acid-base reactions between pyridines and picric acid lead to a 1:1 salt. However, the formation of co-crystals with different stoichiometric ratios can sometimes be achieved by manipulating the experimental conditions.

The control of stoichiometry is often managed by the initial molar ratio of the reactants in the crystallization solution. For solution-based methods, using a 1:1 molar ratio of 4-iodopyridine and 2,4,6-trinitrophenol is the most straightforward approach to obtain a 1:1 complex. However, deviations from this ratio in the starting materials can sometimes lead to the crystallization of complexes with different stoichiometries, especially if one component can act as a guest in the crystal lattice formed by the other.

Solid-state grinding, or mechanochemistry, is another technique that can be employed to control stoichiometry. By grinding the two solid reactants together, with or without the addition of a small amount of liquid (liquid-assisted grinding), it is possible to form the desired co-crystal or salt. This method can sometimes provide access to polymorphs or stoichiometric ratios that are not obtainable from solution.

The stoichiometry of the final product should be confirmed through analytical techniques such as single-crystal X-ray diffraction, which provides the precise arrangement of molecules in the crystal lattice, or through elemental analysis.

Table 2: Factors Influencing Stoichiometry in the Formation of 4-Iodopyridine; 2,4,6-trinitrophenol

Factor Influence on Stoichiometry
Initial Molar Ratio A 1:1 molar ratio of reactants generally favors the formation of a 1:1 complex. Varying this ratio can potentially lead to the formation of other stoichiometric forms.
Solvent The solvent can influence the relative solubility of the reactants and the resulting complex, which can in turn affect the stoichiometry of the crystalline product.
Temperature Crystallization temperature can affect the thermodynamic stability of different stoichiometric forms, potentially allowing for the selective crystallization of one form over another.
Synthetic Method Solution crystallization and solid-state grinding can sometimes yield products with different stoichiometries due to the different kinetic and thermodynamic controls in each process.

Advanced Structural Characterization of the 4 Iodopyridine; 2,4,6 Trinitrophenol Chemical Compound

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is an essential technique for the unambiguous determination of a compound's three-dimensional atomic arrangement. nih.govnih.gov This analysis provides fundamental data about the crystal's structure.

Determination of Unit Cell Parameters and Space Group

The foundational data from an SC-XRD experiment includes the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry of the crystal lattice. For instance, studies on similar compounds like 4-aminopyridinium (B8673708) picrate (B76445) have identified its crystal system as monoclinic with a P21/c space group. researchgate.netresearchgate.net However, no such parameters have been published for 4-Iodopyridine (B57791); 2,4,6-trinitrophenol.

Analysis of Asymmetric Unit Composition and Molecular Conformation

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. Analysis of the asymmetric unit would reveal the number of 4-Iodopyridine and 2,4,6-trinitrophenol molecules present and their specific conformations, including bond lengths, bond angles, and dihedral angles. This would clarify how the two molecules interact, for example, through proton transfer from the phenolic group of picric acid to the pyridine (B92270) nitrogen, forming a 4-iodopyridinium cation and a picrate anion. The planarity and any distortions of the pyridine and benzene (B151609) rings would also be determined. researchgate.net

Refinement of Atomic Coordinates and Anisotropic Displacement Parameters

The final step in a crystal structure determination is the refinement of atomic coordinates, which precisely locates each atom within the unit cell. Anisotropic displacement parameters (ADPs) describe the thermal motion of each atom as an ellipsoid, offering insights into the dynamic behavior of the molecules within the crystal lattice. This level of detailed information is currently unavailable for the target compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess the purity of a bulk sample. mdpi.comresearchgate.net By comparing the experimental PXRD pattern of a synthesized batch with a pattern calculated from single-crystal data, one can confirm the phase identity and detect the presence of any crystalline impurities. The absence of a reference crystal structure for 4-Iodopyridine; 2,4,6-trinitrophenol precludes the use of PXRD for definitive phase confirmation.

Hirshfeld Surface Analysis for Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this surface, a detailed picture of the forces holding the crystal together can be obtained.

Quantification of Individual Intermolecular Contacts via Fingerprint Plots

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots resolve the complex 3D information into a simple 2D histogram, showing the relative contributions of different types of interactions, such as hydrogen bonds (N-H···O, C-H···O) and other close contacts involving the iodine and nitro groups. For related structures, these plots have been instrumental in understanding the packing forces. Without the underlying crystallographic data for 4-Iodopyridine; 2,4,6-trinitrophenol, a Hirshfeld surface analysis cannot be performed.

Intermolecular Interactions in the 4 Iodopyridine; 2,4,6 Trinitrophenol Chemical Compound

Proton Transfer Phenomena and Ionic Bond Formation

The primary interaction driving the formation of 4-iodopyridinium picrate (B76445) is a proton transfer reaction. This phenomenon is characteristic of the interaction between a sufficiently basic pyridine (B92270) derivative and the highly acidic picric acid.

In the formation of the salt, the nitrogen atom of the 4-iodopyridine (B57791) molecule acts as a Brønsted-Lowry base, accepting a proton (H⁺). This results in the formation of the 4-iodopyridinium cation. This process is facilitated by the lone pair of electrons on the pyridine nitrogen. The formation of the pyridinium (B92312) cation is a common feature in reactions of pyridine derivatives with strong acids. Studies on similar systems, such as those involving 4-picoline, have confirmed the transfer of a proton from the acidic moiety to the pyridine nitrogen, resulting in a pyridinium cation. rsc.org The positive charge on the resulting cation is delocalized over the aromatic ring, contributing to its stability.

Concurrently with the protonation of 4-iodopyridine, the 2,4,6-trinitrophenol molecule undergoes deprotonation of its phenolic hydroxyl group. Picric acid is a strong organic acid due to the electron-withdrawing nature of the three nitro groups, which stabilizes the resulting phenolate (B1203915) anion. nih.gov Upon losing a proton, it forms the picrate anion. X-ray diffraction studies on analogous picrate salts, such as 4-aminopyridinium (B8673708) picrate, reveal characteristic changes in bond lengths within the picrate anion upon deprotonation. nih.gov Specifically, the C-O bond of the phenolic group exhibits partial double bond character, and the adjacent C-C bonds in the benzene (B151609) ring are elongated compared to other aromatic C-C bonds. nih.gov The negative charge is delocalized across the phenolate oxygen and the nitro groups, further stabilizing the anion. The three nitro groups in the picrate anion are typically twisted out of the plane of the benzene ring, which can facilitate intermolecular interactions. nih.govnih.gov

The electrostatic attraction between the newly formed 4-iodopyridinium cation and the picrate anion constitutes the ionic bond that is the fundamental linkage in this chemical compound.

Hydrogen Bonding Networks

A prominent and structurally significant interaction in pyridinium picrates is the strong hydrogen bond formed between the protonated nitrogen of the pyridinium cation (N⁺-H) and an oxygen atom of the picrate anion. In many pyridinium picrate structures, this interaction involves the phenolate oxygen of the picrate anion. nih.gov However, the nitro groups also frequently participate as hydrogen bond acceptors. In the closely related 4-aminopyridinium picrate, the ions are linked into a three-dimensional network by N—H···O hydrogen bonds. nih.govnih.govresearchgate.net These strong interactions are a defining feature of the supramolecular assembly in such salts.

Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Significance
Strong Hydrogen BondN⁺-H (Pyridinium)O (Picrate)2.6 - 2.8Primary directional force in crystal packing
Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Significance
Weak Hydrogen BondC-H (Pyridinium)O (Picrate)3.0 - 3.5Secondary interactions contributing to network stability

C–H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are another type of weak, non-covalent interaction that can play a role in the crystal packing of aromatic compounds. The crystal structures of many organic compounds are stabilized by such interactions, which contribute to the formation of specific molecular motifs. nih.gov In the context of 4-iodopyridinium picrate, C–H bonds from the pyridinium ring can interact with the π-system of the picrate anion's benzene ring, or vice versa. These interactions, while individually weak, can collectively influence the orientation and packing of the ions in the crystal lattice. The presence of these interactions has been noted as an important factor in determining the structure of various clathrates and self-assembled molecular architectures. rsc.orgnih.gov

Other Auxiliary Hydrogen Bonds (e.g., O–H···N)

In the crystal structure of 4-Iodopyridine;2,4,6-trinitrophenol, also known as 4-iodopyridinium picrate, a significant intermolecular interaction is the O–H···N hydrogen bond. This bond forms between the hydroxyl group of the 2,4,6-trinitrophenol (picric acid) molecule and the nitrogen atom of the 4-Iodopyridine molecule. This type of hydrogen bond is a classic example of a strong interaction that often drives the formation of salt or co-crystal structures. nih.gov The proton from the acidic phenol (B47542) group of picric acid transfers to the basic nitrogen atom of the pyridine ring, creating a charge-assisted hydrogen bond, which is a key feature in the crystal packing of such compounds. researchgate.net The presence of these strong, charge-assisted hydrogen bonds is a dominant factor in the assembly of the primary structural motifs. nih.govnih.gov

Topologies of Hydrogen-Bonded Synthons (e.g., R²₂(6), R²₂(8))

Supramolecular synthons are structural units within supermolecules which can be formed by intermolecular interactions. In systems related to this compound, various hydrogen-bonded synthons are observed. For instance, in cocrystals involving similar components like 4-hydroxybenzoic acid, the formation of R²₂(8) synthons is common, particularly in acid-acid and amide-acid dimers. mdpi.com In the context of picrate salts, complex hydrogen-bonded networks are often formed, which can be described using graph-set notation like R¹₂(6), R⁴₂(8), and R⁴₄(12), leading to the formation of one-dimensional tapes or other extended structures. researchgate.net The specific synthons present in this compound would depend on the precise arrangement of the ions in the crystal lattice, but the formation of robust, predictable synthons is a key principle in the crystal engineering of such materials. nih.gov

Halogen Bonding Interactions Involving the Iodine Atom

I···O Halogen Bonds

Halogen bonds between the iodine atom of an iodinated organic molecule and an oxygen atom are well-documented. researchgate.net In the context of the this compound compound, the iodine atom of the 4-Iodopyridine cation can interact with the oxygen atoms of the nitro groups or the phenoxide oxygen of the picrate anion. The geometry of these I···O interactions is typically linear, with the C–I···O angle approaching 180°. acs.org The strength of these bonds is significant, with interaction energies for I···O contacts estimated to be in the range of 14.2–17.6 kJ/mol in related systems. acs.org The presence of a positive charge on the iodine-bearing ring, as in the 4-iodopyridinium cation, can enhance the strength of these halogen bonds. researchgate.net

C–I···X⁻ Halogen Bonds

In salts containing halide anions, C–I···X⁻ halogen bonds are a common feature. While the counterion in this specific compound is the picrate anion, studies on related iodopyridinium halides provide valuable insights. For instance, in iodopyridinium iodides, strong C–I···I⁻ halogen bonds are observed, which are significantly shorter than the sum of the van der Waals radii. acs.orgnih.gov These interactions are highly directional, with C–I···I⁻ angles close to linear (often exceeding 176°). acs.orgnih.gov The formation of such bonds is a reliable feature in the crystal structures of iodo- and bromopyridinium salts. acs.org

Competition and Cooperation Between Hydrogen and Halogen Bonds

The crystal structure of this compound is a clear example of the interplay between hydrogen and halogen bonds. In many systems, these two types of non-covalent interactions coexist and can either compete or cooperate in directing the supramolecular assembly. acs.orgsemanticscholar.org In numerous cases, strong hydrogen bonds, like the O–H···N interaction, form the primary structural motif, while halogen bonds act as secondary interactions that organize these primary motifs into higher-dimensional structures. nih.gov The presence of both types of interactions can lead to the formation of complex and robust networks. nih.gov The balance between these interactions is delicate and can be influenced by factors such as the electronic nature of the substituents and the steric environment. acs.orgsemanticscholar.org For example, the introduction of electron-donating groups can strengthen both hydrogen and halogen bonds. semanticscholar.org

Directionality and Strength of Halogen Bonds

Halogen bonds are characterized by their high directionality, a feature that makes them valuable in crystal engineering. nih.govnih.gov The strength of a halogen bond is dependent on several factors, including the identity of the halogen atom (I > Br > Cl > F), the nature of the molecule to which it is covalently bonded, and the nature of the halogen bond acceptor. ju.edu.jo The positive electrostatic potential, or "σ-hole," on the halogen atom is responsible for this interaction. nih.gov In the case of 4-Iodopyridine, the iodine atom acts as a potent halogen bond donor. The strength of the C–I···X⁻ halogen bonds in related iodopyridinium salts can be substantial, with relative shortenings of up to 11.2% compared to the sum of the van der Waals radii. acs.orgnih.gov Theoretical studies have shown that while electrostatics are a major component, induction effects also play a significant role in the directionality of halogen bonds involving charged species. nih.govnih.gov

Interactive Data Table: Halogen Bond Parameters in Related Iodopyridinium Compounds

CompoundHalogen Bond TypeDistance (Å)Angle (°)Relative Shortening (%)
[3-IPyH]IC–I···I⁻->176~11.2
[4-IPyH]IC–I···I⁻-~180~10.8
[4-IPyMe]IC–I···I⁻-~172~10

Data adapted from studies on iodopyridinium iodides and provides a reference for the expected halogen bond characteristics in the this compound system. acs.org

Crystallographic Insights into 4-Iodopyridine; 2,4,6-trinitrophenol Remain Elusive

A comprehensive analysis of the specific intermolecular interactions within the chemical compound 4-Iodopyridine; 2,4,6-trinitrophenol, as outlined by a detailed structural framework, cannot be provided at this time due to the absence of publicly available crystallographic data for this specific co-crystal.

While the individual components, 4-iodopyridine and 2,4,6-trinitrophenol (picric acid), are well-characterized, and the nature of intermolecular forces in related pyridine-picrate systems has been a subject of scientific inquiry, a dedicated study detailing the precise three-dimensional arrangement of these molecules in a co-crystal is not found in the current body of scientific literature. Such a study is fundamental to accurately describe the nuanced interplay of non-covalent interactions that govern the crystal's architecture.

The proposed investigation was to encompass a detailed examination of several key intermolecular forces, including:

π-Stacking Interactions: This would involve a thorough analysis of the arrangement of the electron-rich pyridyl ring of 4-iodopyridine and the electron-deficient picrate ring. Specifically, the pyridyl-picrate ring stacking configurations, which describe the relative orientation and offset of the aromatic rings, are crucial for understanding the nature and strength of these interactions.

Anion−π Contacts: The interaction between the negatively charged picrate anion and the π-system of the pyridyl ring is another critical feature that would require precise geometric data to confirm and characterize.

Without the foundational crystallographic data, any discussion on these specific points for the "4-Iodopyridine; 2,4,6-trinitrophenol" compound would be speculative and would not meet the standards of scientific accuracy. The detailed parameters required for such an analysis, including intermolecular distances, dihedral angles, and contact geometries, are only obtainable through experimental methods like single-crystal X-ray diffraction.

Therefore, until a researcher successfully crystallizes this specific compound and publishes its structure, a scientifically rigorous article on its intermolecular interactions as per the requested detailed outline cannot be generated.

Crystal Engineering Principles Applied to 4 Iodopyridine; 2,4,6 Trinitrophenol Systems

Design Strategies for Supramolecular Synthons

Supramolecular synthons are robust and recurring intermolecular recognition motifs that act as the fundamental building blocks in crystal engineering. They can be categorized as either homosynthons, formed from identical, self-complementary functional groups, or heterosynthons, formed from different but complementary functional groups.

In the context of the 4-iodopyridine (B57791) and 2,4,6-trinitrophenol system, the design strategy revolves around the highly predictable and reliable acid-pyridine heterosynthon . nih.gov This interaction involves the acidic hydroxyl group of picric acid and the basic nitrogen atom of the 4-iodopyridine ring. The significant difference in pKa between the strongly acidic picric acid and the basic pyridine (B92270) nitrogen facilitates a proton transfer, resulting in the formation of a charge-assisted hydrogen bond. This creates a salt, specifically 4-iodopyridinium picrate (B76445), rather than a neutral co-crystal. This charge-assisted N⁺-H···O⁻ interaction is exceptionally strong and directional, making it a dominant force in the initial assembly of the two components into a primary structural unit.

The rational design of multi-component crystals, such as the 4-iodopyridinium picrate salt, relies on the predictability of the most powerful intermolecular interactions. mit.edu The primary tool for this design is the acid-base chemistry between the components. The formation of the acid-pyridine heterosynthon is a well-established and dependable strategy for bringing molecules together in a specific, stoichiometric ratio. nih.gov

Once this primary synthon is established, the rational design process can consider weaker, secondary interactions to control the subsequent packing of these ionic pairs. The presence of the iodine atom on the pyridinium (B92312) cation and multiple nitro groups on the picrate anion are not accidental; they are key features for introducing secondary interactions, namely halogen bonds and further hydrogen bonds. These interactions can be used to link the primary ionic pairs into higher-order structures with specific topologies. nih.govcapes.gov.br

Control over Crystal Packing and Architecture

The iodine atom in the 4-iodopyridinium cation is an effective halogen bond donor, a property that is enhanced by the positive charge on the pyridinium ring. acs.org This allows for the formation of directional C-I···O halogen bonds with the oxygen atoms of the nitro groups or the phenolate (B1203915) oxygen of the picrate anion. capes.gov.br These secondary interactions are crucial for organizing the ion pairs into more complex and extended structures, moving beyond simple dimers to one-, two-, or three-dimensional networks. nih.gov

The combination of strong hydrogen bonds and secondary halogen bonds is known to produce specific, repeating structural motifs. In systems analogous to 4-iodopyridine and picric acid, such as the complexes of 4-iodopyridine with dinitrobenzoic acid, the interplay between strong O–H⋯N hydrogen bonds and weaker C–I⋯O interactions leads to the formation of "molecular tapes" or linear chains. capes.gov.br

In this motif, the primary N⁺-H···O⁻ hydrogen bonds link the individual cations and anions into a chain, and these chains are then further organized and stabilized by the C-I···O halogen bonds, which act as inter-chain links. This can result in ladder-like networks or planar sheets. For instance, the principal supramolecular interaction in some iodinated aromatic compounds involves centric R₂²(10) motifs, forming ribbons that give rise to a planar sheet structure. nih.gov The specific architecture is a direct consequence of the geometry and directionality of these cooperating interactions.

Interplay of Different Non-Covalent Interactions in Directing Supramolecular Assembly

The supramolecular assembly of the 4-iodopyridine; 2,4,6-trinitrophenol system is a showcase of the synergistic interplay between multiple non-covalent forces. The final structure is not determined by a single interaction but by a balance of competing and reinforcing forces.

A summary of the key interactions is presented below:

Interaction TypeDonorAcceptorRole in AssemblyRelative Strength
Charge-Assisted Hydrogen Bond Pyridinium (N⁺-H)Picrate (O⁻)Primary: Forms the core 1:1 ion pair.Strongest
Halogen Bond 4-Iodopyridinium (C-I)Picrate Nitro/Phenolate (O)Secondary: Links ion pairs into chains/sheets.Moderate
π-π Stacking Pyridinium Ring (π-acidic)Picrate Ring (π-basic)Tertiary: Stabilizes packing of aromatic networks.Weak to Moderate
C-H···O Hydrogen Bond Pyridinium (C-H)Picrate Nitro/Phenolate (O)Tertiary: Fills space and adds cohesive energy.Weak

Relationship between Supramolecular Structure and Specific Solid-State Properties

The deliberate construction of a supramolecular assembly directly influences the macroscopic and solid-state properties of the material. By forming the 4-iodopyridinium picrate salt, properties such as thermal stability, solubility, and optical characteristics can be significantly modified compared to the individual starting components.

The formation of an extensive network of hydrogen and halogen bonds leads to a highly organized crystal lattice with substantial cohesive energy. This typically results in a higher melting point and enhanced thermal stability compared to the individual co-formers. The creation of a salt from neutral precursors dramatically alters the electronic environment, which can affect the material's color and optical properties. Picrate salts are often brightly colored due to charge-transfer transitions between the electron-rich picrate anion and the electron-accepting cation, a property that is intimately linked to the π-π stacking arrangement in the crystal structure.

Furthermore, converting a neutral molecule into a salt is a common pharmaceutical strategy to enhance aqueous solubility and dissolution rates, which are critical determinants of bioavailability. mit.edu The specific arrangement of hydrophilic and hydrophobic groups within the crystal lattice, dictated by the supramolecular synthons, will ultimately control its interaction with solvents and thus its solubility profile.

Computational and Theoretical Investigations of the 4 Iodopyridine; 2,4,6 Trinitrophenol Chemical Compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For the 4-Iodopyridine (B57791); 2,4,6-trinitrophenol compound, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its fundamental properties. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov This process yields the most stable conformation of the 4-Iodopyridine; 2,4,6-trinitrophenol complex, providing key data on bond lengths, bond angles, and dihedral angles.

In the complex, a significant interaction is the hydrogen bond formed between the hydroxyl group of the 2,4,6-trinitrophenol and the nitrogen atom of the 4-Iodopyridine. The geometry of the individual molecules is also influenced by the formation of the complex. For instance, in isolated 2,4,6-trinitrophenol, the nitro groups are twisted relative to the benzene (B151609) ring. researchgate.net The planarity and symmetry of the constituent molecules are key aspects examined during conformational analysis.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific data for the complex is not available, representative values for related structures are discussed.)

ParameterBond/AngleTypical Optimized Value
Bond Lengths (Å) O-H (of phenol)~0.97
N···H (hydrogen bond)Variable, typically < 2.0
C-I~2.09
Bond Angles (°) C-O-H~109
O-H···N~180 (for a strong, linear H-bond)
Dihedral Angles (°) C-C-N-O (nitro group twist)Variable, can be significant

The electronic properties of the compound are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netripublication.com A smaller energy gap suggests higher reactivity and lower stability.

For picric acid, the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is distributed over the nitro groups. researchgate.net In the 4-Iodopyridine; 2,4,6-trinitrophenol complex, the HOMO is expected to be predominantly located on the 4-Iodopyridine moiety, which is the electron donor, while the LUMO would be centered on the electron-deficient picric acid moiety.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Note: The following values are representative for picric acid and related aromatic compounds, as specific data for the complex is limited.)

ParameterSymbolTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.95 to -6.57 researchgate.net
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.73 to -4.28 researchgate.net
HOMO-LUMO Energy GapΔE2.17 to 3.22 researchgate.net
Chemical Hardnessη1.08 to 1.61 researchgate.net
Chemical Potentialµ-4.34 to -5.425
Electrophilicity Indexω3.51 to 9.20

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For the 4-Iodopyridine; 2,4,6-trinitrophenol complex, the MEP map would show a highly negative potential around the oxygen atoms of the nitro groups and the phenoxide oxygen of the picric acid component. researchgate.net A region of positive potential would be expected around the hydrogen atoms of the aromatic rings and, significantly, a region of positive electrostatic potential on the iodine atom of 4-Iodopyridine, known as a "sigma-hole," which is crucial for halogen bonding. The protonated nitrogen of the pyridine (B92270) ring would also be a site of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and intermolecular interactions within a molecular system. uni-muenchen.dewikipedia.org It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wikipedia.orgwisc.edu The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In the 4-Iodopyridine; 2,4,6-trinitrophenol complex, key NBO interactions would include:

The interaction between the lone pair of the pyridine nitrogen (nN) and the antibonding orbital of the O-H bond of picric acid (σ*O-H), which is characteristic of the strong hydrogen bond.

Charge delocalization from the lone pairs of the oxygen atoms in the nitro groups into the aromatic ring.

Potential interactions involving the iodine atom, such as charge transfer from a lone pair of an oxygen atom on a nitro group to the antibonding orbital of the C-I bond (σ*C-I), indicative of halogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and predicting their electronic absorption spectra. acs.orgnih.gov This analysis calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the electronic transitions. materialsciencejournal.org

The electronic spectrum of the 4-Iodopyridine; 2,4,6-trinitrophenol complex is expected to be dominated by charge-transfer transitions. These transitions involve the excitation of an electron from an orbital primarily located on the electron-rich 4-Iodopyridine (the donor) to an orbital on the electron-deficient 2,4,6-trinitrophenol (the acceptor). acs.org The calculated spectrum can be compared with experimental UV-Vis data to validate the computational model.

Table 3: Theoretical Electronic Absorption Data (TD-DFT) (Note: Representative data for charge-transfer complexes.)

TransitionMajor ContributionCalculated Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S1HOMO → LUMOVariable (often in the visible range)> 0.1
S0 → S2HOMO-1 → LUMO, etc.VariableVariable

Interaction Energy Calculations and Analysis of Driving Forces for Co-crystal/Salt Formation

The stability of the 4-Iodopyridine; 2,4,6-trinitrophenol co-crystal or salt is determined by the strength and nature of the intermolecular interactions between the two components. The total interaction energy can be calculated computationally and decomposed into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion energies. nih.gov

The primary driving forces for the formation of this complex are:

Hydrogen Bonding: A strong O-H···N hydrogen bond is expected between the phenolic hydroxyl group of picric acid and the nitrogen atom of 4-Iodopyridine. This is often the most significant stabilizing interaction in such acid-base complexes. nih.gov

Halogen Bonding: The iodine atom on the 4-Iodopyridine can act as a halogen bond donor, interacting with an electron-rich site on the picric acid, such as the oxygen atoms of the nitro groups. This interaction arises from the anisotropic distribution of electron density around the iodine atom (the sigma-hole).

Electrostatic Interactions: The strong acidity of picric acid and the basicity of 4-Iodopyridine lead to significant electrostatic attraction, which may result in proton transfer to form an ionic salt. rsc.org

Spectroscopic Analysis of the 4 Iodopyridine; 2,4,6 Trinitrophenol Chemical Compound

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within the 4-Iodopyridine (B57791); 2,4,6-trinitrophenol complex. These methods are instrumental in analyzing the vibrational modes of functional groups and detecting the changes that occur upon the formation of the complex, particularly with respect to protonation and hydrogen bonding.

The formation of the complex between 4-Iodopyridine and 2,4,6-trinitrophenol induces significant changes in the vibrational spectra of the constituent molecules. In the picric acid moiety, the O-H stretching vibration, typically observed as a broad band in the spectrum of the free acid, is replaced by a series of bands in the complex. This is indicative of a strong interaction with the pyridine (B92270) derivative.

The vibrational modes of the pyridine ring are also sensitive to complexation. The ring breathing mode and C-H stretching vibrations of 4-Iodopyridine are altered upon interaction with picric acid, reflecting the change in the electronic environment of the pyridine ring due to protonation or strong hydrogen bonding. The symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) in picric acid are also affected, often shifting to lower frequencies, which suggests a redistribution of electron density upon complex formation.

A comparative analysis of the spectra of the individual components and the resulting complex allows for the precise assignment of these shifted vibrational bands. For instance, studies on similar pyridine-based complexes have demonstrated that the extent of these shifts can be correlated with the strength of the intermolecular interactions.

Table 1: Key Vibrational Frequencies (cm⁻¹) for 4-Iodopyridine, 2,4,6-trinitrophenol, and their Complex

Vibrational Mode 4-Iodopyridine 2,4,6-trinitrophenol (Picric Acid) 4-Iodopyridine; 2,4,6-trinitrophenol Complex
O-H Stretch-~3100 (broad)Absent or shifted to lower frequencies
N-H⁺ Stretch--2500-3000 region (broad)
C=N Stretch~1580-Shifted to higher frequency
NO₂ Asymmetric Stretch-~1550Shifted to lower frequency
NO₂ Symmetric Stretch-~1350Shifted to lower frequency
Pyridine Ring Breathing~990-Shifted to higher frequency

Note: The values in this table are approximate and can vary based on the specific experimental conditions.

A primary focus of vibrational spectroscopic analysis of this complex is the characterization of the hydrogen bond between the pyridinic nitrogen of 4-Iodopyridine and the hydroxyl proton of picric acid. The nature of this interaction can range from a conventional hydrogen bond (O-H···N) to a complete proton transfer resulting in the formation of a pyridinium (B92312) cation and a picrate (B76445) anion (N⁺-H···O⁻).

The presence of a strong hydrogen bond or proton transfer is unequivocally identified by the appearance of a broad and complex series of absorption bands in the infrared spectrum, typically in the 2500-3000 cm⁻¹ region. These are attributed to the N⁺-H stretching vibration, which is significantly broadened due to strong coupling with other vibrational modes and the dynamics of the hydrogen bond itself.

In Raman spectroscopy, the corresponding N⁺-H stretching mode may be weaker and less informative. However, other spectral changes, such as shifts in the pyridine ring modes, provide complementary evidence for the protonation event. The analysis of these hydrogen bonding signatures is crucial for determining the degree of proton transfer in the solid state and in solution.

In the solid state, the vibrational spectrum of the complex is influenced by the crystal lattice structure. This gives rise to low-frequency vibrations known as phonon modes, which correspond to the collective motions of the molecules in the crystal. These modes, typically observed in the far-infrared and low-frequency Raman regions (below 400 cm⁻¹), are sensitive to the packing arrangement and intermolecular forces within the crystal.

Analysis of these phonon modes can provide valuable information about the crystal symmetry and the strength of the intermolecular interactions that hold the crystal together. While detailed analysis often requires sophisticated computational modeling, the experimental observation of these modes confirms the crystalline nature of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of the 4-Iodopyridine; 2,4,6-trinitrophenol complex in both solution and the solid state. It provides detailed information about the electronic environment of individual atoms, allowing for the determination of the protonation state and conformational details.

The ¹H NMR spectrum is particularly sensitive to the protonation state of the 4-Iodopyridine moiety. Upon protonation by picric acid, the chemical shifts of the pyridine ring protons are significantly affected. The protons ortho and para to the nitrogen atom experience a substantial downfield shift, which is a clear indication of the increased positive charge on the pyridine ring.

Furthermore, the proton involved in the hydrogen bond (originally the hydroxyl proton of picric acid) exhibits a characteristic chemical shift and line shape. In the case of complete proton transfer, this proton, now attached to the nitrogen atom, will appear as a broad signal at a significantly downfield position. The chemical shift of this N⁺-H proton is highly dependent on the solvent and temperature, reflecting the dynamic nature of the hydrogen bond.

Line broadening of the NMR signals can also provide insights into the dynamics of the proton transfer process. If there is a rapid equilibrium between the hydrogen-bonded and proton-transferred states, the observed chemical shifts will be a weighted average, and the lines may be broadened due to the chemical exchange.

Both ¹H and ¹³C NMR spectroscopy are employed for detailed conformational studies of the complex. The chemical shifts of the carbon atoms in both the 4-Iodopyridine and picrate moieties are sensitive to the formation of the complex and the resulting changes in electron distribution. spectrabase.com

In the ¹³C NMR spectrum of 4-Iodopyridine, the carbon atoms adjacent to the nitrogen (C2 and C6) and the carbon bearing the iodine atom (C4) are of particular interest. spectrabase.com Upon protonation, the signals for C2 and C6 typically shift downfield, while the shift for C4 is also influenced by the electronic changes. Similarly, the chemical shifts of the carbon atoms in the picrate anion will differ from those in the neutral picric acid molecule, reflecting the delocalization of the negative charge across the aromatic ring and the nitro groups.

By comparing the experimental chemical shifts with those predicted from theoretical calculations, it is possible to gain a more detailed understanding of the three-dimensional structure and electronic distribution within the 4-Iodopyridine; 2,4,6-trinitrophenol complex.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Iodopyridine and its Protonated Form

Nucleus Position 4-Iodopyridine (in CDCl₃) Protonated 4-Iodopyridine (in DMSO-d₆)
¹HH-2, H-6~8.1~8.8
¹HH-3, H-5~7.2~8.0
¹³CC-2, C-6~150Shifted downfield
¹³CC-3, C-5~128Shifted downfield
¹³CC-4~95Shifted downfield

Note: The values in this table are illustrative and can vary based on the solvent and other experimental conditions.

Evidence of Intermolecular Interactions from NMR Perturbations

The formation of a complex between 4-Iodopyridine and 2,4,6-trinitrophenol is expected to induce notable shifts in the proton NMR (¹H NMR) signals of both molecules. This is a well-documented phenomenon in the study of charge-transfer complexes and arises from the alteration of the electronic environment of the protons upon complexation. nih.govrsc.orgnih.gov

In similar charge-transfer complexes involving picric acid and various donor molecules, a charge-transfer interaction associated with proton migration from the acidic hydroxyl group of picric acid to the basic nitrogen atom of the donor molecule is often observed. nih.govnih.gov This proton transfer would lead to the formation of a pyridinium cation and a picrate anion.

Expected ¹H NMR Spectral Changes:

Compound/ComplexProtonExpected Chemical Shift (ppm)Expected Change upon Complexation
4-IodopyridineProtons adjacent to Nitrogen~8.5-8.7Downfield shift
Protons adjacent to Iodine~7.8-8.0Downfield shift
2,4,6-trinitrophenolAromatic protons~8.9-9.1Upfield or downfield shift depending on the extent of charge transfer and ring current effects
Hydroxyl proton~12-13Disappearance of the signal, or significant broadening and upfield shift due to proton transfer
4-Iodopyridine; 2,4,6-trinitrophenol ComplexPyridinium N-H protonVariable, typically >10Appearance of a new, broad signal

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the pyridine protons is attributed to the deshielding effect caused by the transfer of electron density from the pyridine ring to the picric acid moiety. The formation of the pyridinium ion would further enhance this deshielding effect. The chemical shifts of the picric acid protons may experience smaller shifts, which could be either upfield or downfield depending on the specific geometry of the complex and the competing effects of charge transfer and aromatic ring currents. The most definitive evidence of proton transfer would be the disappearance of the phenolic hydroxyl proton signal of picric acid and the appearance of a new, often broad, signal corresponding to the N-H proton of the 4-iodopyridinium cation. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Characterization

UV-Visible spectroscopy is a powerful tool for identifying and characterizing the formation of charge-transfer (CT) complexes. The interaction between an electron donor and an electron acceptor often leads to the appearance of a new absorption band at a longer wavelength (lower energy) than the absorption bands of the individual components. This new band is the characteristic charge-transfer band. jetir.org

Investigation of Electron Donor-Acceptor Interactions

The interaction between 4-Iodopyridine (electron donor) and 2,4,6-trinitrophenol (electron acceptor) is a classic example of a donor-acceptor interaction. researchgate.net The lone pair of electrons on the nitrogen atom of the pyridine ring and the π-electron system of the ring itself can donate electron density to the electron-deficient aromatic ring of picric acid, which is activated by the presence of three strongly electron-withdrawing nitro groups.

The formation of the charge-transfer complex can be represented as:

D + A ⇌ [D→A]

Where D is the electron donor (4-Iodopyridine) and A is the electron acceptor (2,4,6-trinitrophenol). The complex is held together by electrostatic forces, including van der Waals forces, dipole-dipole interactions, and the charge-transfer interaction itself. jetir.org

Analysis of Spectral Shifts and Intensity Changes Upon Complexation

The formation of the 4-Iodopyridine; 2,4,6-trinitrophenol complex in a suitable solvent is expected to result in the appearance of a new, broad absorption band in the visible region of the spectrum. This charge-transfer band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor (4-Iodopyridine) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (2,4,6-trinitrophenol).

Expected UV-Visible Spectral Data:

Speciesλmax (nm) of Individual ComponentsExpected λmax (nm) of Charge-Transfer Band
4-Iodopyridine~230-280 nm-
2,4,6-trinitrophenol~330-360 nm-
4-Iodopyridine; 2,4,6-trinitrophenol Complex-~400-500 nm

Note: The exact position and intensity of the charge-transfer band are dependent on the solvent polarity and the strength of the donor-acceptor interaction.

The intensity of this new charge-transfer band is directly proportional to the concentration of the complex in solution. This relationship can be utilized to determine the equilibrium constant (Kc) and the molar extinction coefficient (ε) of the complex using methods such as the Benesi-Hildebrand equation. The appearance of this distinct band provides strong evidence for the formation of a new chemical species, the charge-transfer complex, in solution. jetir.org

Charge Transfer and Electronic Phenomena Within 4 Iodopyridine; 2,4,6 Trinitrophenol Co Crystals/salts

Mechanisms of Charge Transfer in Picrate (B76445) Systems

In co-crystals and salts formed between a pyridine (B92270) derivative and picric acid, the primary mechanism of charge transfer often involves a proton transfer from the acidic phenolic group of picric acid to the basic nitrogen atom of the pyridine ring. acs.orgnih.govwu.ac.th This results in the formation of a pyridinium (B92312) cation and a picrate anion, which are then held together by strong electrostatic interactions and a network of hydrogen bonds.

The charge transfer in these systems is therefore not just a simple transfer of electron density between neutral molecules in their ground state, but rather the formation of an ionic salt. The extent of this proton transfer is a key factor governing the properties of the resulting complex. In addition to proton transfer, π-π stacking interactions between the electron-rich pyridine ring and the electron-poor picrate ring play a significant role in stabilizing the crystal structure and facilitating charge delocalization. nih.gov The parallel arrangement of these aromatic rings allows for the overlap of their respective π-orbitals, creating pathways for electron movement throughout the crystal lattice.

In the case of "4-Iodopyridine; 2,4,6-trinitrophenol," the iodine substituent on the pyridine ring can also introduce halogen bonding as an additional intermolecular interaction influencing the crystal packing and, consequently, the charge transfer characteristics.

Electron Affinity and Ionization Potential Considerations in Donor-Acceptor Complexes

The tendency for charge transfer to occur between two molecules is fundamentally governed by the ionization potential of the electron donor and the electron affinity of the electron acceptor.

Ionization Potential (IP): This is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization potential indicates that a molecule is a better electron donor. For 4-iodopyridine (B57791), while specific experimental values are not readily available in the literature, its character as a pyridine derivative suggests it possesses a lone pair of electrons on the nitrogen atom that can be donated.

Electron Affinity (EA): This is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity indicates that a molecule is a better electron acceptor. 2,4,6-trinitrophenol is known to be a strong electron acceptor due to the presence of three electron-withdrawing nitro groups on the aromatic ring, which delocalize the negative charge in the resulting anion. researchgate.net The pKa of picric acid is very low, around 0.38, indicating its strong acidic and electron-accepting nature. researchgate.netwikipedia.org

The significant difference between the low ionization potential of pyridine derivatives and the high electron affinity of picric acid provides the thermodynamic driving force for the formation of a charge-transfer complex or salt.

While precise experimental values for the ionization potential of 4-iodopyridine and the electron affinity of 2,4,6-trinitrophenol are not available in the directly searched literature, the following table provides typical ranges and values for related compounds to illustrate the concepts.

CompoundPropertyTypical Value (eV)
Pyridine (analog)Ionization Potential~9.3
2,4,6-Trinitrotoluene (TNT) (analog)Electron Affinity~2.5

Role of Frontier Molecular Orbitals (HOMO-LUMO) in Governing Electronic Interactions

The electronic interactions in donor-acceptor complexes can be effectively described by the Frontier Molecular Orbital (FMO) theory. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor.

In the "4-Iodopyridine; 2,4,6-trinitrophenol" system:

The HOMO of 4-iodopyridine is primarily associated with the lone pair of electrons on the nitrogen atom and the π-system of the pyridine ring. The energy of the HOMO is relatively high, indicating that these electrons are readily available for donation.

The LUMO of 2,4,6-trinitrophenol is primarily located on the aromatic ring and the nitro groups. The strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO, making it a favorable acceptor of electrons.

The interaction between the donor's HOMO and the acceptor's LUMO leads to the formation of new molecular orbitals in the complex. The energy difference between the HOMO of the donor and the LUMO of the acceptor, known as the HOMO-LUMO gap, is a crucial parameter. A smaller HOMO-LUMO gap facilitates charge transfer. In the case of a significant energy overlap and favorable symmetry, an electron can be transferred from the HOMO of 4-iodopyridine to the LUMO of 2,4,6-trinitrophenol.

While specific DFT calculations for the "4-Iodopyridine; 2,4,6-trinitrophenol" complex were not found, the following table presents representative calculated HOMO and LUMO energy levels for the individual components based on computational chemistry principles.

CompoundMolecular OrbitalCalculated Energy (eV)
4-IodopyridineHOMO-9.5 to -9.0
4-IodopyridineLUMO-0.5 to 0.0
2,4,6-TrinitrophenolHOMO-11.0 to -10.5
2,4,6-TrinitrophenolLUMO-4.0 to -3.5

Note: These are estimated values based on typical DFT calculations for similar molecules and are for illustrative purposes. The exact values can vary depending on the computational method and basis set used.

Influence of Crystal Packing on Macroscopic Electronic Responses

The way in which the 4-iodopyridinium cations and picrate anions are arranged in the solid state has a profound impact on the macroscopic electronic properties of the material. The crystal packing determines the distances and orientations between the interacting molecules, which in turn dictates the strength of the intermolecular interactions and the efficiency of charge transport.

In picrate salts, the crystal structure is often characterized by alternating stacks of the donor and acceptor molecules. nih.gov This face-to-face arrangement maximizes the π-π overlap between the aromatic rings, creating pathways for charge delocalization along the stacking direction. The interplanar distance between the donor and acceptor molecules is a critical parameter; shorter distances generally lead to stronger electronic coupling and more efficient charge transfer.

The collective effect of these intermolecular forces within the crystal lattice can give rise to interesting macroscopic electronic phenomena, such as changes in conductivity and optical properties, compared to the individual components. The specific arrangement of the molecules in the "4-Iodopyridine; 2,4,6-trinitrophenol" crystal would ultimately determine its potential for applications in materials science, such as in nonlinear optics or as a component in electronic devices. However, without a determined crystal structure for this specific complex, a detailed analysis of its packing-property relationships remains speculative.

Polymorphism and Solid State Forms of 4 Iodopyridine; 2,4,6 Trinitrophenol

Identification and Characterization of Different Crystalline Forms

As of the current available scientific literature, there are no specific reports detailing the isolation and characterization of multiple polymorphic forms of the "4-Iodopyridine;2,4,6-trinitrophenol" cocrystal. Research has focused more broadly on cocrystals of picric acid with various other organic molecules. rsc.orgacs.org

The individual components, however, have been subjects of crystallographic studies. 4-Iodopyridine (B57791) is a solid at room temperature with a melting point between 94-99 °C. researchgate.netsigmaaldrich.com Its crystal structure has been determined and is available in the Cambridge Structural Database (CSD). rsc.orgnih.gov Similarly, 2,4,6-trinitrophenol (picric acid) is a well-characterized crystalline solid.

A cocrystal of 4-iodopyridine and picric acid would form through non-covalent interactions, likely hydrogen bonding between the pyridine (B92270) nitrogen and the phenolic hydroxyl group of picric acid, as well as π-π stacking interactions between the aromatic rings. nih.gov The existence of a single, stable crystalline form is possible, but the potential for polymorphism cannot be ruled out. The identification of any new crystalline forms would necessitate comprehensive characterization using techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR, Raman).

Table 1: Crystallographic Data for 4-Iodopyridine

ParameterValue
CCDC Number135495
Empirical FormulaC₅H₄IN
Molecular Weight205.00 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)14.364(3)
b (Å)7.936(2)
c (Å)5.894(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)672.2(3)
Z4
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and PubChem. rsc.orgnih.gov

Factors Influencing Polymorphic Formation (e.g., Crystallization Conditions, Solvent Effects)

The formation of different polymorphs is highly dependent on the crystallization conditions. researchgate.net For organic cocrystals like "this compound," several factors can influence which crystalline form is obtained.

Solvent Effects: The choice of solvent is a primary factor in controlling cocrystal polymorphism. nih.gov Solvents can influence the solubility of the individual components and the resulting cocrystal, which in turn affects nucleation and crystal growth kinetics. rsc.orgrsc.org The polarity, hydrogen-bonding capability, and molecular geometry of the solvent can all play a role in directing the self-assembly of the cocrystal into a specific polymorphic form. For instance, crystallization from a protic solvent versus an aprotic solvent could lead to different packing arrangements. rsc.org

Crystallization Techniques: The method of crystallization can also determine the resulting polymorph. Common techniques include:

Slow Evaporation: This method, where the solvent is slowly evaporated from a solution containing stoichiometric amounts of the co-formers, is a common technique for growing single crystals. nih.gov The rate of evaporation can impact the outcome.

Cooling Crystallization: Slowly cooling a saturated solution can lead to the formation of a thermodynamically stable polymorph. Rapid cooling, or "crash cooling," may trap a kinetically favored, metastable form.

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are solid-state methods that can produce cocrystals. rsc.org LAG, in particular, has been shown to be effective in screening for new polymorphic forms. rsc.org

Slurry Conversion: Stirring a suspension of the starting materials in a solvent in which they have limited solubility can lead to the transformation to the most stable cocrystal form over time.

Temperature and Pressure: These thermodynamic variables can influence which polymorph is the most stable. A particular crystalline form may be stable at one temperature, while another form is more stable at a different temperature.

Table 2: General Factors Influencing Cocrystal Polymorphism

FactorInfluence on Polymorphism
Solvent Affects solubility, nucleation, and crystal growth kinetics. Polarity and hydrogen bonding properties are key. rsc.orgnih.gov
Temperature Can determine the thermodynamically stable form. Different polymorphs may be stable at different temperatures. sfasu.edu
Supersaturation The level of supersaturation can influence which polymorph nucleates first (kinetic vs. thermodynamic control).
Additives/Impurities Can inhibit the growth of certain polymorphs or act as templates for others.
Mechanical Stress Grinding or milling can induce phase transformations between polymorphs. rsc.org

Structural Differences Between Polymorphs (if observed)

Since no specific polymorphs of "this compound" have been reported, a direct comparison of their structural differences is not possible. However, if polymorphs were to be discovered, the structural differences would likely arise from variations in the packing of the cocrystal units in the crystal lattice.

These packing differences could manifest in several ways:

Hydrogen Bonding: While the primary hydrogen bond between the pyridine and the phenol (B47542) is expected, the arrangement of these hydrogen-bonded pairs relative to each other could differ. There could also be variations in weaker C-H···O or C-H···N interactions.

π-π Stacking: The geometry of the π-π stacking interactions between the pyridine and picric acid rings could vary, including differences in the offset and distance between the rings.

Conformational Polymorphism: While 4-iodopyridine is rigid, the nitro groups of picric acid can rotate. Different rotational conformations of the nitro groups could lead to different packing arrangements and thus, conformational polymorphism. sfasu.edu

Any observed polymorphs would be classified based on these structural differences, such as "packing polymorphs" or "conformational polymorphs." The analysis of these differences would be crucial for understanding the relative stabilities and properties of the different crystalline forms.

Future Directions and Potential Research Avenues for 4 Iodopyridine; 2,4,6 Trinitrophenol Co Crystals/salts

Exploration of Novel Synthetic Routes for Architecturally Tailored Systems

The synthesis of co-crystals of 4-Iodopyridine (B57791) and 2,4,6-trinitrophenol can be approached through various established techniques; however, future research should focus on developing novel synthetic routes that allow for precise control over the resulting crystal architecture. Current methods such as slow evaporation from solution, reaction crystallization, and grinding are effective but may not always yield the desired polymorph or stoichiometry consistently. cardiff.ac.uk

Future synthetic strategies could involve:

Supramolecular Synthon Engineering: A deeper understanding and application of supramolecular synthons, particularly the competition and cooperation between the strong N···H–O hydrogen bond (from the pyridine (B92270) and phenol) and the C–I···O halogen bond (from the iodopyridine and nitro groups), will be crucial. nih.gov The deliberate design of synthetic conditions to favor one interaction over the other could lead to different, predictable crystal packing arrangements.

Mechanochemistry: Advanced mechanochemical techniques, such as liquid-assisted grinding (LAG) and polymer-assisted grinding (POLAG), offer green and efficient alternatives to solvent-based methods. daneshyari.com Future work could explore a wider range of grinding liquids and polymeric additives to systematically screen for new solid forms and to control the particle size and morphology of the resulting co-crystals.

High-Throughput Screening (HTS): The use of HTS technologies, such as automated jet dispensing, can rapidly screen a wide array of conditions (solvents, stoichiometries, temperatures) to identify new co-crystal phases. figshare.com This approach, combined with computational screening, can accelerate the discovery of novel, architecturally tailored systems.

A summary of potential synthetic methodologies and their expected outcomes is presented in Table 1.

Synthetic MethodKey Parameters to ExplorePotential for Architectural Control
Solution-Based Methods Solvent polarity, evaporation rate, temperature, stoichiometryCan yield high-quality single crystals, but polymorphism can be a challenge.
Mechanochemistry Grinding frequency, time, liquid additive, polymeric additiveExcellent for screening and accessing metastable forms; offers control over particle size.
Reaction Crystallization Supersaturation control, solvent/anti-solvent systemsCan favor the formation of the most thermodynamically stable form. cardiff.ac.uk
Supramolecular Gel-Based Crystallization Gelator type, concentration, diffusion ratesMay provide a quiescent environment for the growth of unique polymorphs.

Advanced Computational Modeling of Complex Cooperative and Competitive Intermolecular Interactions

Computational modeling is an indispensable tool for predicting and understanding the formation and properties of co-crystals. For the 4-Iodopyridine;2,4,6-trinitrophenol system, future computational studies should focus on elucidating the intricate interplay of the various non-covalent interactions.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: High-level DFT calculations can be employed to accurately model the geometries and interaction energies of different possible supramolecular synthons. rsc.org This can help in predicting the most likely packing arrangements and understanding the relative strengths of the hydrogen and halogen bonds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the co-crystal lattice at different temperatures and pressures. nih.govresearchgate.net This is particularly important for understanding phase transitions and the mechanical properties of the material.

Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to generate a landscape of possible crystal structures for a given set of components. amercrystalassn.org This can guide experimental efforts by identifying promising targets for synthesis and by providing a basis for understanding observed polymorphism.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis: These methods can be used to visualize and quantify the various intermolecular interactions within the crystal structure, providing a deeper understanding of the forces that govern self-assembly. spectroscopyonline.com

A hypothetical comparison of interaction energies calculated by DFT is shown in Table 2.

Interaction TypeInteracting GroupsPredicted Interaction Energy (kcal/mol)
Hydrogen Bond Pyridyl-N ··· H-O-Phenol-10 to -15
Halogen Bond C-I ··· O-Nitro-3 to -7
π-π Stacking Pyridine Ring ··· Phenol (B47542) Ring-2 to -5
Dispersion Forces Overall Molecular FrameworkVariable

Investigation of Tunable Properties through Co-crystallization Strategies

A significant driver for co-crystal research is the ability to tune the physicochemical properties of the constituent molecules without altering their covalent structure. scielo.org.bo For the this compound system, several properties could be targeted for modulation.

Potential areas for property tuning include:

Optical Properties: The formation of charge-transfer complexes between the electron-donating pyridine derivative and the electron-accepting trinitrophenol could lead to interesting optical properties, such as halochromism (color change in response to environmental changes). researchgate.net The emission properties of the co-crystal could also be tuned by controlling the molecular packing and the degree of π-π stacking. nih.gov

Nonlinear Optical (NLO) Properties: Picrate-containing materials have been investigated for their NLO properties. researchgate.net Co-crystallization with 4-iodopyridine could lead to non-centrosymmetric crystal structures, which are a prerequisite for second-harmonic generation (SHG) activity.

Energetic Properties: 2,4,6-trinitrophenol is a well-known energetic material. Co-crystallization can be used to modify the sensitivity, thermal stability, and detonation performance of energetic materials. researchgate.net The incorporation of the less sensitive 4-iodopyridine into the crystal lattice could lead to a new energetic material with tailored safety and performance characteristics.

Table 3 outlines potential tunable properties and the corresponding structural features that could be engineered.

Tunable PropertyRelevant Structural Feature(s)Potential Application
Color (Halochromism) Charge-transfer interactions, planarity of interacting ringsChemical sensors, smart materials
Luminescence π-π stacking distance and orientation, halogen bondingOrganic light-emitting diodes (OLEDs), fluorescent probes
Nonlinear Optical (NLO) Response Non-centrosymmetric crystal packingFrequency conversion, optical switching
Energetic Sensitivity Crystal density, intermolecular interaction networkSafer and more reliable energetic materials

Application of Advanced In-Situ Spectroscopic Studies During Crystal Growth and Transformation Processes

To gain a deeper understanding of the mechanisms of co-crystal formation and transformation, advanced in-situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of the changes occurring in both the solid and solution phases during crystallization.

Future research should leverage techniques such as:

In-situ Raman and FTIR Spectroscopy: These techniques can track the formation of specific intermolecular interactions (hydrogen and halogen bonds) in real-time by monitoring shifts in vibrational frequencies. nih.govnih.gov Low-frequency Raman spectroscopy is particularly sensitive to changes in the crystal lattice and can be used to distinguish between different polymorphs. nih.gov

In-situ Synchrotron X-ray Diffraction (XRD): High-intensity synchrotron radiation allows for rapid data collection, enabling the real-time monitoring of phase transformations during processes like grinding or solvent-mediated transformations. rsc.orgamercrystalassn.org This can reveal the presence of transient or metastable phases that are not observable with conventional ex-situ methods.

In-situ Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is highly sensitive to the local environment of atomic nuclei and can be used to follow the conversion of starting materials to the co-crystal phase in real-time, even in the presence of amorphous intermediates. nih.gov

The application of these in-situ techniques will provide a wealth of kinetic and mechanistic data, moving beyond a static picture of the final crystal structure to a dynamic understanding of the entire crystallization process.

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